GSK 650394 is a potent, small-molecule inhibitor of Serum/glucocorticoid-regulated kinase (SGK) isoforms, specifically SGK1 and SGK2, with IC50 values of 62 nM and 103 nM, respectively. [REFS-1, REFS-2] As a member of the AGC kinase family, SGK plays a critical role in signaling pathways downstream of PI3K, regulating processes such as ion transport, cell proliferation, and apoptosis. [2] This compound serves as a critical research tool for investigating SGK-specific functions, particularly in studies where distinguishing SGK activity from that of the closely related Akt kinases is essential for valid conclusions.
The SGK and Akt (PKB) kinase families share high sequence homology in their kinase domains and have similar substrate specificities, leading to significant overlap in downstream signaling. [1] Using a poorly selective inhibitor can result in ambiguous data, where observed effects cannot be definitively attributed to SGK inhibition alone. GSK 650394 offers a distinct advantage by providing a clear experimental window, displaying over 30-fold selectivity for SGK over Akt and other related kinases. This level of selectivity is crucial for accurately dissecting SGK-specific pathways and avoiding the confounding off-target effects that make less selective compounds, or even pan-PI3K/Akt pathway inhibitors, unsuitable for targeted SGK investigation.
In a direct enzymatic activity-based scintillation proximity assay (SPA), GSK 650394 demonstrates potent inhibition of SGK1 and SGK2 with IC50 values of 62 nM and 103 nM, respectively. [REFS-1, REFS-2] This is substantially more potent than the commonly used in-class substitute EMD638683, which has a reported IC50 of 3 µM (3000 nM) for SGK1. [REFS-3, REFS-4]
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 62 nM (SGK1), 103 nM (SGK2) |
| Comparator Or Baseline | EMD638683: 3000 nM (SGK1) |
| Quantified Difference | ~48-fold more potent against SGK1 than EMD638683 |
| Conditions | In vitro scintillation proximity assay (SPA) measuring kinase activity. |
Higher potency allows for the use of lower concentrations in cellular assays, reducing the risk of off-target effects and improving the reliability of experimental results.
GSK 650394 exhibits greater than 30-fold selectivity for SGK over the highly homologous kinase Akt. This is a critical differentiator from broad pathway inhibitors like the Akt inhibitor MK-2206, which potently inhibits all three Akt isoforms (IC50s: 8-65 nM) but is not designed to inhibit SGK. [1] For researchers needing to isolate SGK-dependent effects, the selectivity of GSK 650394 is a prerequisite for generating unambiguous results.
| Evidence Dimension | Kinase Selectivity (Fold-Difference) |
| Target Compound Data | >30-fold selectivity for SGK over Akt |
| Comparator Or Baseline | Akt Inhibitor (e.g., MK-2206): Designed to potently inhibit Akt, not SGK. |
| Quantified Difference | Qualitatively different mechanism of action and target profile. |
| Conditions | Biochemical kinase panel screening. |
This selectivity ensures that observed biological effects are due to SGK inhibition, not confounding inhibition of the parallel Akt signaling cascade, a common pitfall in PI3K pathway research.
GSK 650394 demonstrates efficacy in cell-based assays, inhibiting SGK1-mediated epithelial sodium ion transport with an IC50 of 0.6 µM (600 nM). [1] It also inhibits androgen-stimulated growth in LNCaP prostate cancer cells with an IC50 of approximately 1 µM. [REFS-1, REFS-2] In contrast, the less potent SGK inhibitor EMD638683 requires a higher concentration of 3.35 µM to inhibit the phosphorylation of the SGK1 substrate NDRG1 in HeLa cells.
| Evidence Dimension | Cellular Activity (IC50) |
| Target Compound Data | 0.6 µM (Epithelial Transport); ~1 µM (LNCaP cell growth) |
| Comparator Or Baseline | EMD638683: 3.35 µM (NDRG1 phosphorylation) |
| Quantified Difference | 5.6-fold more potent in a cellular context compared to EMD638683. |
| Conditions | Aldosterone-stimulated short-circuit current cellular assay (SCC) and LNCaP cell growth assay vs. NDRG1 phosphorylation assay. |
This confirms the compound's cell permeability and effectiveness on its target in a biological context at concentrations that align with its high enzymatic potency, ensuring its utility for in-vitro research.
Due to its >30-fold selectivity over Akt, GSK 650394 is the right choice for studies aiming to isolate the specific contribution of SGK1/2 to cell survival, proliferation, or therapy resistance, without the confounding effects of simultaneous Akt inhibition. [REFS-1, REFS-2]
The demonstrated ability of GSK 650394 to potently inhibit SGK1-mediated epithelial ion transport at a sub-micromolar concentration (IC50 = 0.6 µM) makes it a suitable tool for research in renal physiology and hypertension where SGK1 is a key regulator. [1]
GSK 650394 effectively inhibits androgen-stimulated growth in the LNCaP prostate cancer cell line. [1] Its high potency allows for precise probing of SGK's role downstream of hormonal signaling pathways in relevant cancer cell models.